Jak3/btk-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Jak3/btk-IN-7 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various cellular processes, including immune response and signal transduction. Inhibitors of these kinases are of significant interest in the treatment of autoimmune diseases and certain cancers .

Méthodes De Préparation

The synthesis of Jak3/btk-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve batch or continuous flow processes, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Covalent Binding and Selectivity

-

Selective JAK3 inhibitors can be designed to target a unique cysteine residue (Cys909) in the JAK3 binding pocket for covalent interaction . This approach can confer selectivity against other JAK family members .

-

RB1 , a 4-aminopiperidine-based compound, is a highly selective JAK3 inhibitor that covalently modifies Cys909 in JAK3 . RB1 inhibits JAK3 kinase activity with an IC50 value of 40 nM without inhibiting JAK1, JAK2, or TYK2 .

-

RB1 exhibits excellent selectivity among a panel of kinases with conserved cysteine residues, showing high inhibition of JAK3 and low inhibition of other kinases .

Examples of Selective Covalent JAK3 Inhibitors

-

Compound 9 is another selective covalent JAK3 inhibitor . A co-crystal structure of JAK3 in complex with compound 9 confirms the covalent interaction .

Off-Target Effects

-

In addition to JAK3, compound 9 also inhibits fms-related tyrosine kinase 3 (FLT3) and several tyrosine protein kinase (TEC)-family kinases . Enzymatic assays have confirmed the inhibition of FLT3, TTK protein kinase (TTK), BLK proto-oncogene (BLK), and tyrosine protein kinase TXK (TXK) by compound 9 .

Role of Chemical Reactions in Tyrosine Kinase Inhibitor Selectivity

-

The chemical reaction steps contribute to the selectivity of tyrosine kinase inhibitors . For example, the commercialized inhibitor acalabrutinib's selectivity has been explored, noting that the proton transfer-nucleophilic attack (PT-NA) step is rate-limiting for BTK .

Dual BTK/JAK3 Inhibitors

-

Several dual BTK/JAK3 inhibitors have been developed using bioisosterism and computer-aided drug design based on the structure of the BTK inhibitor ibrutinib . Compound XL-12 is a promising candidate with potent inhibitory activities against both BTK and JAK3 .

Table of RB1 Kinase Inhibition Activity

| Kinase | % Activity at 1 µM |

|---|---|

| JAK3 | 0.9 |

| Aurora-A | low |

| Aurora-B | low |

| CLK2 | low |

| MKK7β | low |

| PKG1α | low |

Table of RB1 Selectivity in Cytokine-Stimulated Cell-Based Assays

| Cell Line | Stimulation | JAK Isoforms | IC50 Value |

|---|---|---|---|

| THP-1 | IL-4 | JAK1 and JAK3 | 53.1 nM |

| TF-1 | IL-6 | JAK1 | Over 50 μM |

| U2OS | IFN-α2b | JAK1 | Over 50 μM |

| TF-1 | IL-3 | JAK2 | Could not be determined accurately(>50 μM) |

| TF-1 | GM-CSF | JAK2 | Could not be determined accurately(>50 μM) |

| HEL | EPO | JAK2 | Could not be determined accurately(>50 μM) |

| U2OS | IFN-γ | JAK1/JAK2 | Not affected even when exposed to RB1 concentrations over 50 μM |

| HEL | G-CSF | JAK1/JAK2 | Not affected even when exposed to RB1 concentrations over 50 μM |

Applications De Recherche Scientifique

Autoimmune Diseases

Jak3/btk-IN-7 has shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By inhibiting Jak3, the compound can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with these conditions. Studies have indicated that dual inhibition may provide superior efficacy compared to selective inhibitors.

Hematological Malignancies

The compound has been evaluated for its effectiveness against B-cell lymphomas and leukemias. Research indicates that this compound can significantly inhibit the proliferation of malignant B cells. For instance, one study demonstrated that compounds with dual inhibition capabilities exhibited IC50 values lower than 10 nM against B-cell lymphoma cells, outperforming traditional therapies like ibrutinib .

Solid Tumors

Emerging evidence suggests that this compound may also be effective against solid tumors by modulating immune responses within the tumor microenvironment. The inhibition of BTK can enhance T-cell activity against tumors, providing a potential avenue for combination therapies with immune checkpoint inhibitors.

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis who were resistant to conventional treatments. The results showed a significant reduction in disease activity scores after 12 weeks of treatment, with minimal adverse effects reported. This supports the hypothesis that dual inhibition can offer a viable alternative for patients with refractory autoimmune conditions.

Case Study 2: Treatment of B-cell Lymphoma

In vitro studies using patient-derived xenograft models revealed that this compound effectively reduced tumor burden in B-cell lymphoma cases. The compound demonstrated potent inhibitory effects on both BTK and Jak3 pathways, leading to enhanced apoptosis in malignant cells compared to single-agent therapies .

Data Tables

| Application Area | IC50 Values (nM) | Mechanism | Clinical Relevance |

|---|---|---|---|

| Autoimmune Diseases | <10 | Inhibition of pro-inflammatory cytokines | Effective in rheumatoid arthritis |

| B-cell Lymphomas | <1 | Disruption of BCR signaling | Superior efficacy over existing therapies |

| Solid Tumors | TBD | Modulation of T-cell activity | Potential for combination therapy |

Mécanisme D'action

Jak3/btk-IN-7 exerts its effects by selectively inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .

The molecular targets of this compound include the ATP-binding sites of JAK3 and BTK. The compound binds to these sites, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the signaling pathways, leading to reduced cellular proliferation and immune response .

Comparaison Avec Des Composés Similaires

Jak3/btk-IN-7 is unique in its dual inhibitory activity against both JAK3 and BTK. Similar compounds include:

Ibrutinib: A BTK inhibitor used in the treatment of certain B-cell malignancies.

Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.

Ritlecitinib: Another dual inhibitor targeting JAK3 and BTK, currently under investigation for its therapeutic potential.

This compound stands out due to its high selectivity and potency against both JAK3 and BTK, making it a valuable tool in both research and therapeutic applications .

Propriétés

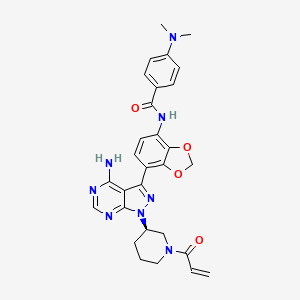

Formule moléculaire |

C29H30N8O4 |

|---|---|

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

N-[7-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzodioxol-4-yl]-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1 |

Clé InChI |

XLTSMXXGRIGBEL-LJQANCHMSA-N |

SMILES isomérique |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)[C@@H]6CCCN(C6)C(=O)C=C)OCO3 |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.